2-Bromo-4-ethoxypyridine
Overview
Description
2-Bromo-4-ethoxypyridine is a compound that is part of the broader class of brominated pyridines. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. The presence of both bromine and ethoxy groups on the pyridine ring provides unique reactivity that can be exploited in different chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridines, including 2-Bromo-4-ethoxypyridine, often involves halogenation reactions. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, which is then further reacted with ammonia and acetylated . Additionally, the amination of 3-bromo-4-ethoxypyridine with potassium amide yields 2-amino-4-ethoxypyridine, indicating the reactivity of the bromine atom in such positions .
Molecular Structure Analysis
The molecular structure of brominated pyridines can be complex, with the position of the bromine atoms significantly affecting the compound's reactivity. For example, the structure of 2-bromo-4-ethoxypyridine would be expected to have the bromine atom at the 2-position and an ethoxy group at the 4-position on the pyridine ring. The exact structure and reactivity can be further elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods .
Chemical Reactions Analysis
Brominated pyridines participate in various chemical reactions, including halogen dance, amination, and multicomponent reactions. The "halogen dance" reaction allows for the convenient synthesis of 2,4-disubstituted pyridines from 2-bromopyridine, demonstrating the dynamic behavior of halogens on the pyridine ring . Moreover, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry, highlighting the potential of brominated pyridines in complex synthetic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-ethoxypyridine are influenced by the presence of the bromine and ethoxy substituents. These groups can affect the boiling point, melting point, solubility, and stability of the compound. The bromine atom, in particular, can enhance the compound's reactivity towards nucleophilic substitution reactions due to its good leaving group ability. The ethoxy group can also influence the compound's solubility in organic solvents .
Scientific Research Applications
Chemical Reactivity and Synthesis
Behavior with Hydrochloric Acid : When 2-Bromo-4-ethoxypyridine and related bromo-derivatives are heated with aqueous hydrochloric acid, various chloro-derivatives and dihydroxypyridines are formed. This indicates their potential utility in producing specific pyridine derivatives (Hertog & Bruyn, 2010).
Aminations of Bromo-derivatives : Amination reactions of 2-Bromo-4-ethoxypyridine and related compounds can yield different amino-pyridines. Such reactions often involve intermediates like pyridynes, revealing insights into the mechanisms of pyridine modifications (Pieterse & Hertog, 2010).
Synthesis of 2-Amino-5-ethoxypyridine : The synthesis of this compound from 2-Bromo-4-ethoxypyridine involves various side reactions, highlighting the complexity and potential challenges in synthetic pyridine chemistry (Hertog et al., 2010).
Reactivity with Lithium Piperidide : This reaction can lead to the replacement of substituents in the pyridine ring, indicating a potential pathway for the synthesis of piperidinopyridines (Plas, Hijwegen, & Hertog, 2010).
Structural and Mechanistic Studies
Reactivity of Bromine Atoms : The preparation of acetylamino-ethoxypyridine from bromopyridine derivatives sheds light on the reactivity of bromine in these compounds (Hertog, Falter, & Linde, 1948).
Tautomerism and Bromination Studies : Examining the bromination of ethoxypyridines helps understand the structural and electronic influences on pyridine chemistry (Kolder & Hertog, 2010).
Solvent Influence on Reactivity : Studying the impact of solvents on the reactivity of 2-Bromo-4-ethoxypyridine and its derivatives provides insights into solvent effects in synthetic chemistry (Hertog & Jouwersma, 1953).
Crystal Structure Analysis : The structure of 2-Bromo-4-hydroxypyridine offers insights into hydrogen and halogen bonding, which is crucial for understanding molecular interactions (Monroe & Turnbull, 2019).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-ethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRTLFFJPCFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864748 | |
Record name | 2-Bromo-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxypyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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